N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a synthetic small molecule characterized by a benzothiazole core substituted with chlorine atoms at the 4- and 7-positions and a methanesulfonylbenzamide moiety at the 2-position. The dichloro substitution on the benzothiazole ring likely enhances lipophilicity and metabolic stability, while the methanesulfonyl group may influence electronic properties and binding interactions with biological targets. Structural characterization of such compounds often employs X-ray crystallography, where programs like SHELX are instrumental in refining atomic coordinates and validating molecular geometry .
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-5-3-2-4-8(11)14(20)19-15-18-12-9(16)6-7-10(17)13(12)23-15/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUARGZRMHBZJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with 2-methanesulfonylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzothiazole core.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial topoisomerases, thereby exerting its antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The patent literature () describes several benzothiazole-containing analogs, enabling a structural and inferred pharmacological comparison.
Table 1: Structural Comparison of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide and Selected Analogs
| Compound Name/Example | Core Structure | Substituents/Functional Groups | Pharmacological Implications (Inferred) |
|---|---|---|---|
| Target Compound | 1,3-Benzothiazole | 4,7-dichloro; 2-methanesulfonylbenzamide | Enhanced lipophilicity (chloro groups); potential for sulfonamide-mediated target binding (e.g., enzyme inhibition) |
| Example 1 (Patent) | 1,3-Benzothiazole + tetrahydroquinoline-thiazole | Carboxylic acid; tetrahydroquinoline linkage | Increased polarity (carboxylic acid); possible improved solubility but reduced membrane permeability |
| Example 24 (Patent) | 1,3-Benzothiazole + pyrido-pyridazine | Adamantyl-methylpyrazole; pyridine-carboxylic acid | High steric bulk (adamantane); potential for extended receptor interactions (pyridine-carboxylic acid) |
Key Observations:
Substituent Effects: The chloro groups in the target compound may confer greater metabolic stability compared to unsubstituted benzothiazoles, reducing susceptibility to oxidative degradation . The methanesulfonylbenzamide group distinguishes the target compound from analogs with carboxylic acids (Examples 1 and 24). Sulfonamides are known for their strong hydrogen-bonding capacity, which could enhance target affinity but may also increase plasma protein binding.
Pharmacokinetic Considerations :
- The carboxylic acid in Example 1 likely improves aqueous solubility but may limit blood-brain barrier penetration. In contrast, the target compound’s sulfonamide and chloro substituents balance lipophilicity and solubility.
- The adamantane group in Example 24 introduces significant steric hindrance, which might reduce off-target interactions but also complicate synthetic accessibility .
Biological Activity :
- While explicit data (e.g., IC50 values) from the patent’s Tables 1–5 are unavailable in the provided evidence, structural features suggest divergent mechanisms. For instance, the target compound’s sulfonamide group is associated with kinase inhibition (e.g., carbonic anhydrase), whereas carboxylic acid-containing analogs (Examples 1, 24) may target metalloenzymes or ion channels .
Methodological Considerations
The structural elucidation of such compounds often relies on X-ray crystallography. SHELX programs (e.g., SHELXL for refinement) are industry standards for resolving small-molecule structures, ensuring accuracy in bond lengths, angles, and torsional parameters . This methodological rigor supports comparative studies by providing reliable structural benchmarks.
Biological Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Activity : Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of this compound from various studies:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against a panel of pathogens. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. -
Cancer Cell Line Study :
In a controlled laboratory setting, the compound was tested on various cancer cell lines. The results showed that it effectively induced cell death in MCF-7 and A549 cells through caspase-dependent pathways. This suggests its potential application in cancer therapy. -
Enzyme Interaction Analysis :
A detailed analysis using kinetic assays revealed that this compound acts as a competitive inhibitor for certain enzymes involved in DNA replication. This finding supports further investigation into its role as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
